

Application Notes and Protocols for In Vivo Imaging of AZD4144 Target Engagement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD4144

Cat. No.: B15614689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4144 is a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system.^{[1][2]} Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. **AZD4144** directly binds to the ATP-hydrolysis motif (NACHT region) of NLRP3, stabilizing its inactive conformation and thereby preventing the downstream activation of caspase-1 and the release of pro-inflammatory cytokines IL-1 β and IL-18.^[1] These application notes provide a comprehensive overview of the methodologies to assess the in vivo target engagement of **AZD4144**, crucial for its preclinical and clinical development.

Mechanism of Action of AZD4144

AZD4144 is an orally active NLRP3 inhibitor.^[3] Its mechanism involves the direct inhibition of the NLRP3 inflammasome, a multi-protein complex that responds to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).^[1] By inhibiting NLRP3, **AZD4144** effectively blocks the maturation and secretion of IL-1 β and IL-18, key mediators of inflammation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for **AZD4144**.

Table 1: In Vitro Activity of **AZD4144**

Assay	Cell Line/System	Stimulus	Readout	IC50/EC50 (μM)
NLRP3 Inhibition	THP-ASC-GFP cells	Nigericin/LPS	NLRP3 puncta formation	0.082
IL-1β Release	THP-1 human monocytes	Nigericin	IL-1β	0.027
IL-1β Release	THP-1 human monocytes	BzATP	IL-1β	0.01
hERG Inhibition	Chinese hamster ovary K1 cells	-	hERG channel activity	> 40

Data sourced from MedchemExpress.[3]

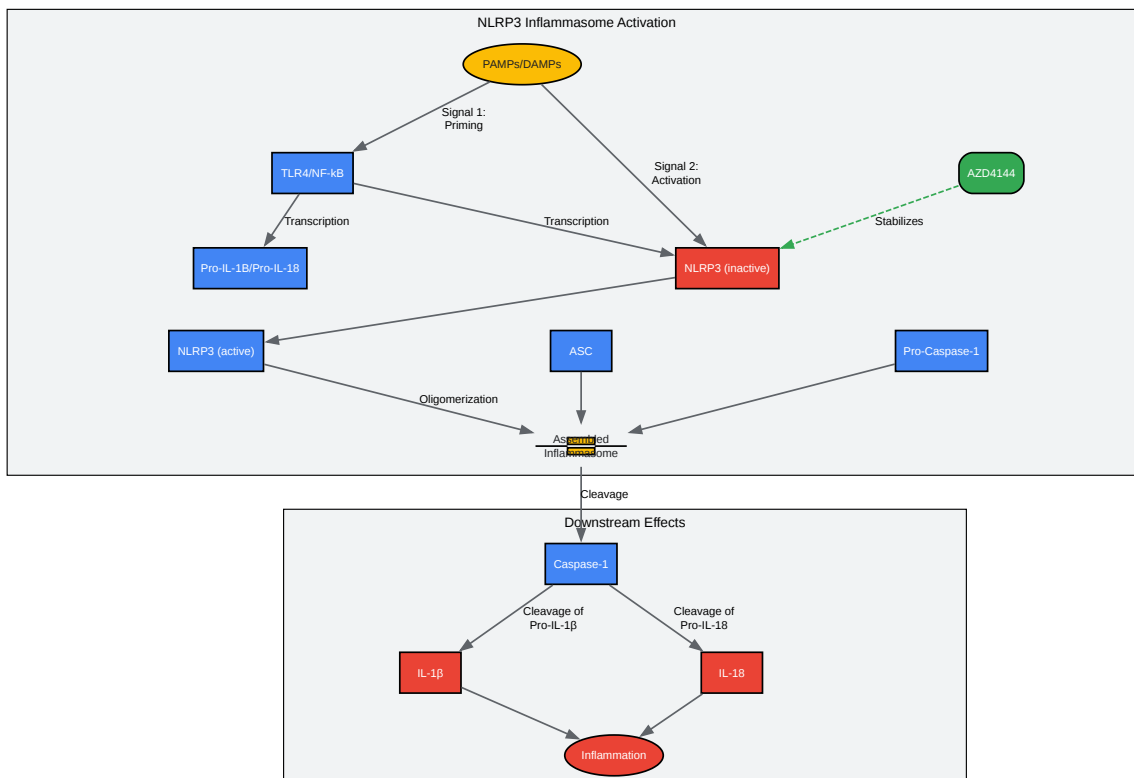
Table 2: In Vivo Efficacy of **AZD4144**

Animal Model	Treatment	Readout	Result
LPS/ATP-induced BALB/cAJcl mice	3 mg/kg, p.o., single dose	IL-1β production	82% inhibition

Data sourced from MedchemExpress.[3]

Signaling Pathway

The following diagram illustrates the NLRP3 inflammasome signaling pathway and the point of intervention for **AZD4144**.



[Click to download full resolution via product page](#)

Caption: NLRP3 inflammasome signaling pathway and **AZD4144**'s mechanism of action.

Experimental Protocols

Protocol 1: In Vivo Imaging of **AZD4144** Target Engagement using Positron Emission Tomography (PET)

This protocol describes a hypothetical, yet scientifically grounded, approach for the in vivo imaging of **AZD4144** target engagement with NLRP3 using a radiolabeled version of the drug, denoted as [^{18}F]**AZD4144**.

1. Synthesis of [^{18}F]**AZD4144**

- Precursor: A suitable precursor of **AZD4144** with a leaving group (e.g., tosylate or nitro group) on the phenyl ring is required.
- Radiolabeling: The precursor is reacted with [^{18}F]fluoride in a suitable solvent (e.g., dimethylformamide) at an elevated temperature.
- Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to yield [^{18}F]**AZD4144** with high radiochemical purity.
- Quality Control: The final product is tested for radiochemical purity, specific activity, and stability.

2. Animal Model

- Species: Male C57BL/6 mice (8-10 weeks old).
- Inflammation Induction: An NLRP3-dependent inflammation model is induced, for example, by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (10 mg/kg) followed by adenosine triphosphate (ATP) (10 mM) 4 hours later.

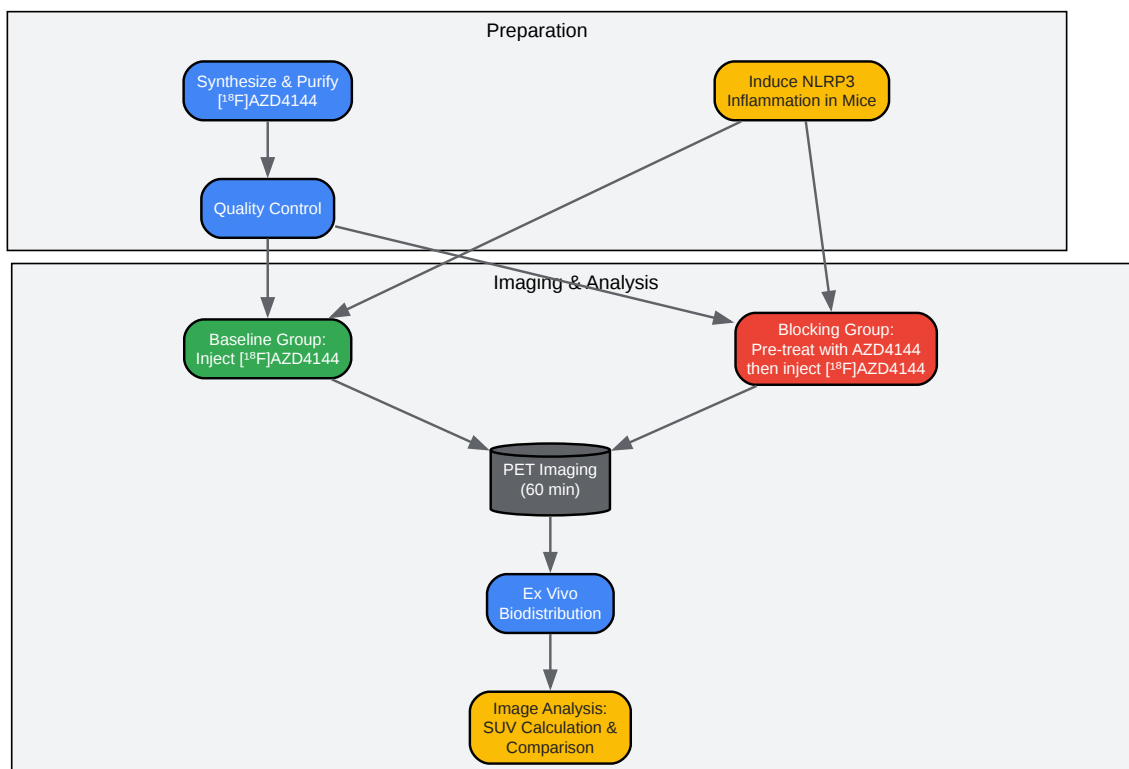
3. PET Imaging Procedure

- Baseline Scan: Mice are anesthetized and a baseline PET scan is acquired for 60 minutes immediately following intravenous (i.v.) injection of [^{18}F]**AZD4144** (approximately 3.7 MBq).
- Blocking Study: To demonstrate target specificity, a separate cohort of mice is pre-treated with a therapeutic, non-radiolabeled dose of **AZD4144** (e.g., 10 mg/kg, p.o.) 1 hour before the injection of [^{18}F]**AZD4144**. A PET scan is then acquired as described above.
- Image Analysis: PET images are reconstructed and regions of interest (ROIs) are drawn over inflamed tissues (e.g., peritoneum) and a reference region (e.g., muscle). The standardized uptake value (SUV) is calculated for each ROI. Target engagement is quantified by the reduction in the SUV in the blocked group compared to the baseline group.

4. Ex Vivo Biodistribution

- Immediately after the final PET scan, mice are euthanized, and major organs and tissues are collected, weighed, and counted in a gamma counter to determine the biodistribution of [^{18}F]AZD4144.

Experimental Workflow Diagram

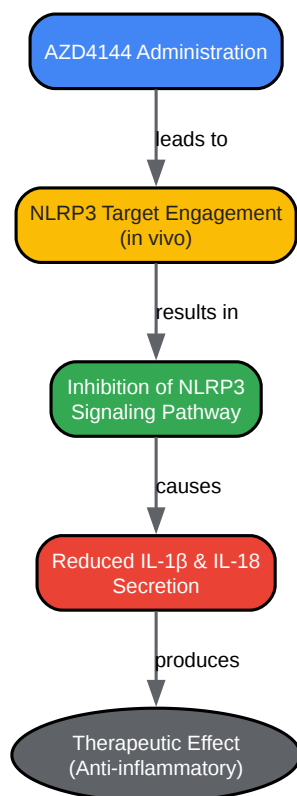


[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vivo PET imaging of **AZD4144** target engagement.

Logical Relationship Diagram

The following diagram illustrates the logical flow from target engagement to the therapeutic effect of **AZD4144**.



[Click to download full resolution via product page](#)

Caption: Logical relationship of **AZD4144** target engagement to therapeutic effect.

Conclusion

The protocols and data presented provide a framework for the comprehensive evaluation of **AZD4144**'s in vivo target engagement. The use of advanced imaging techniques, such as PET, allows for a non-invasive, quantitative assessment of the drug's interaction with its target in a physiological setting. This information is invaluable for optimizing dosing regimens, confirming the mechanism of action in vivo, and ultimately accelerating the development of **AZD4144** as a novel therapeutic for inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of AZD-4144, a potent, direct and selective NLRP3 inflammasome inhibitor | BioWorld [bioworld.com]
- 2. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging of AZD4144 Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614689#in-vivo-imaging-of-azd4144-target-engagement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com